REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH2:19]Br)=[O:18])=[CH:13][CH:12]=1>C(N(CC)CC)C.C(O)C>[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[N:7]([CH2:19][C:17]([C:14]2[CH:15]=[CH:16][C:11]([CH3:10])=[CH:12][CH:13]=2)=[O:18])[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
501 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
638 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(=O)CBr
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for one and three quarter hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the solid filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
crystallised from acetone
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=NC(N(C1)CC(=O)C1=CC=C(C=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |